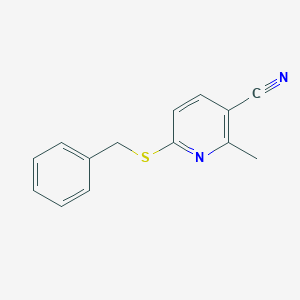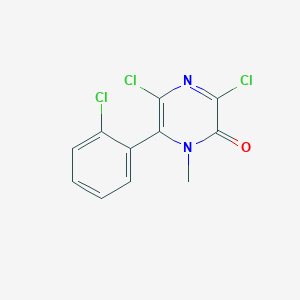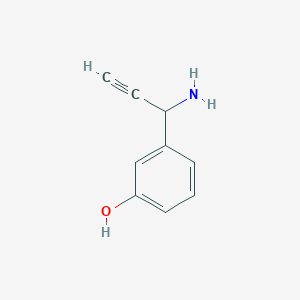
3-(1-Aminoprop-2-yn-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Aminoprop-2-yn-1-yl)phenol is an organic compound with the molecular formula C9H9NO. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is of interest due to its unique structure, which includes both an amino group (-NH2) and an alkyne group (-C≡C-), making it a versatile building block in organic synthesis and various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoprop-2-yn-1-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a propargylamine derivative. The reaction typically requires a strong base, such as sodium hydride (NaH), and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic coupling of phenol with propargylamine in the presence of a transition metal catalyst, such as palladium or copper. This method offers high yields and can be optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Aminoprop-2-yn-1-yl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents in acidic or basic media.
Reduction: Pd/C, H2 gas, or other hydrogenation catalysts.
Substitution: Various nucleophiles like halides, thiols, or amines in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alkenes or alkanes.
Substitution: Derivatives with different functional groups replacing the amino group.
Applications De Recherche Scientifique
3-(1-Aminoprop-2-yn-1-yl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 3-(1-Aminoprop-2-yn-1-yl)phenol exerts its effects depends on its interaction with molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates. The amino group can act as a nucleophile, participating in various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The simplest phenolic compound, lacking the amino and alkyne groups.
Propargylamine: Contains the alkyne and amino groups but lacks the phenolic hydroxyl group.
Aniline: Contains the amino group attached to an aromatic ring but lacks the alkyne and hydroxyl groups.
Uniqueness
3-(1-Aminoprop-2-yn-1-yl)phenol is unique due to the presence of all three functional groups (phenolic hydroxyl, amino, and alkyne), which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C9H9NO |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
3-(1-aminoprop-2-ynyl)phenol |
InChI |
InChI=1S/C9H9NO/c1-2-9(10)7-4-3-5-8(11)6-7/h1,3-6,9,11H,10H2 |
Clé InChI |
CWYNKNHDGHWWOX-UHFFFAOYSA-N |
SMILES canonique |
C#CC(C1=CC(=CC=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



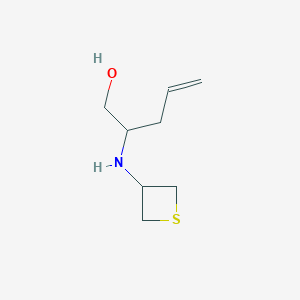
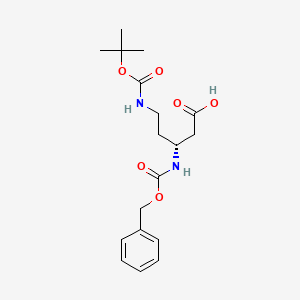




![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)

![N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13014040.png)
